molecular formula C3HBr2F3 B1586827 1,2-Dibromo-3,3,3-trifluoropropene CAS No. 431-22-1

1,2-Dibromo-3,3,3-trifluoropropene

Cat. No.: B1586827
CAS No.: 431-22-1
M. Wt: 253.84 g/mol
InChI Key: DCJYYAUJHDDEAA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 85°C and a molecular weight of 259.87 g/mol. This compound has gained significant attention due to its potential use as a fire extinguishing agent and its role in the synthesis of other fluorinated compounds .

Preparation Methods

The preparation of 1,2-Dibromo-3,3,3-trifluoropropene involves a two-step process:

    Bromination of Trifluoropropene: Bromine is added to a reactor containing trifluoropropene.

    Dehydrobromination: The 2,3-dibromo-1,1,1-trifluoropropane is then treated with an alkali solution and a phase-transfer catalyst.

Chemical Reactions Analysis

1,2-Dibromo-3,3,3-trifluoropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace bromine atoms with other functional groups.

    Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, forming different products

Common reagents used in these reactions include lithium diisopropylamide, which is used to synthesize 3,3,3-trifluoropropynyllithium anion at very low temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dibromo-3,3,3-trifluoropropene has several scientific research applications:

    Fire Extinguishing Agent: It is used as a fire extinguishing agent in confined spaces due to its effectiveness and low environmental impact.

    Synthesis of Fluorinated Compounds: The compound serves as an intermediate in the synthesis of other fluorinated compounds, which are used in various industries.

    Chemical Research: It is used in chemical research to study the atmospheric degradation of halogenated compounds.

Comparison with Similar Compounds

1,2-Dibromo-3,3,3-trifluoropropene can be compared with other similar compounds, such as:

    2-Bromo-3,3,3-trifluoropropene: This compound is also used as a fire extinguishing agent and has similar chemical properties.

    1,1-Dibromo-3,3,3-trifluoroacetone: Used in the synthesis of fluorinated intermediates, it has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and its ability to serve as a versatile intermediate in the synthesis of various fluorinated compounds.

Properties

IUPAC Name

1,2-dibromo-3,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJYYAUJHDDEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371619
Record name 1,2-dibromo-3,3,3-trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-22-1
Record name 1,2-Dibromo-3,3,3-trifluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-3,3,3-trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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